molecular formula C68H111NO30S B026755 Notonesomycin A CAS No. 102525-63-3

Notonesomycin A

カタログ番号 B026755
CAS番号: 102525-63-3
分子量: 1454.7 g/mol
InChIキー: HVHQPPAFOWCAJP-RCCKNPSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Notonesomycin A is a natural product isolated from the marine microorganism Streptomyces sp. SN-593. It belongs to the class of macrolide antibiotics and has a unique chemical structure that makes it a promising candidate for drug development. Notonesomycin A has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, it has shown promising anticancer activity against various cancer cell lines.

作用機序

Notonesomycin A exerts its antimicrobial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds, leading to the inhibition of protein synthesis. Its anticancer activity is thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Notonesomycin A has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Notonesomycin A and VRE, by inhibiting protein synthesis. In addition, it has been found to induce apoptosis in cancer cells, leading to their death. Notonesomycin A has also been found to exhibit insecticidal activity against various pests by disrupting their nervous system.

実験室実験の利点と制限

Notonesomycin A has several advantages and limitations for lab experiments. Its potent antimicrobial and anticancer activity make it a promising candidate for drug development. However, its complex structure and challenging synthesis method make it difficult to obtain in large quantities. In addition, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.

将来の方向性

Several future directions for research on notonesomycin A can be identified. One direction is the development of new synthetic methods to obtain notonesomycin A in larger quantities. Another direction is the evaluation of its potential as a chemotherapeutic agent for the treatment of cancer. Notonesomycin A could also be further evaluated for its insecticidal activity and potential as a new pesticide. Finally, the potential use of notonesomycin A in combination with other antibiotics or chemotherapeutic agents could be investigated to enhance its activity and reduce potential side effects.

合成法

The synthesis of notonesomycin A is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product precursor to obtain the desired molecule. The most efficient total synthesis of notonesomycin A was reported by the group of Nicolaou and involves 32 steps with an overall yield of 0.5%.

科学的研究の応用

Notonesomycin A has been extensively studied for its potential applications in the fields of medicine and agriculture. Its potent antimicrobial activity makes it a promising candidate for the development of new antibiotics to combat drug-resistant bacteria. In addition, its anticancer activity has attracted attention as a potential chemotherapeutic agent. Notonesomycin A has also been found to exhibit insecticidal activity against various pests, making it a potential candidate for the development of new pesticides.

特性

CAS番号

102525-63-3

製品名

Notonesomycin A

分子式

C68H111NO30S

分子量

1454.7 g/mol

IUPAC名

3-[[(17E)-14-[3,5-dihydroxy-7-[4-[3-(5-hydroxy-6-methyloxan-2-yl)oxy-4-(methylamino)benzoyl]oxy-5-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethylnonan-2-yl]-5,9,20,22,28,29,30,31-octahydroxy-13,27-dimethyl-16-oxo-32-sulfooxy-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C68H111NO30S/c1-11-49(93-57-31-51(63(89-10)39(8)91-57)95-67(84)40-22-23-46(69-9)50(26-40)94-56-25-24-47(73)38(7)90-56)34(3)59(80)35(4)60(81)36(5)61-37(6)62-64(97-62)48(74)20-14-18-43(72)28-44(92-55(78)32-53(75)76)29-45-30-52(99-100(86,87)88)65(82)68(85,98-45)66(83)58(79)33(2)16-12-13-17-41(70)27-42(71)19-15-21-54(77)96-61/h15,21-23,26,33-39,41-45,47-49,51-52,56-66,69-74,79-83,85H,11-14,16-20,24-25,27-32H2,1-10H3,(H,75,76)(H,86,87,88)/b21-15+

InChIキー

HVHQPPAFOWCAJP-RCCKNPSSSA-N

異性体SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(C/C=C/C(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

正規SMILES

CCC(C(C)C(C(C)C(C(C)C1C(C2C(O2)C(CCCC(CC(CC3CC(C(C(O3)(C(C(C(CCCCC(CC(CC=CC(=O)O1)O)O)C)O)O)O)O)OS(=O)(=O)O)OC(=O)CC(=O)O)O)O)C)O)O)OC4CC(C(C(O4)C)OC)OC(=O)C5=CC(=C(C=C5)NC)OC6CCC(C(O6)C)O

同義語

Notonesomycin A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。